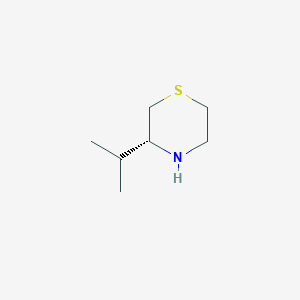
2-(4-methoxyphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-methoxyphenyl)phthalazin-1(2H)-one is a derivative of the phthalazin-1(2H)-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of various biologically active molecules, particularly as human A3 adenosine receptor (AR) antagonists. The PHTZ ring system is structurally similar to other heterocyclic scaffolds like triazoloquinoxalin-1-one and quinazoline, which have been extensively studied for their affinity and selectivity towards hA3 AR .
Synthesis Analysis
The synthesis of phthalazin-1(2H)-one derivatives can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves the condensation of phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium . Another method involves cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids under solid-state conditions facilitated by a catalytic amount of sulfuric acid . Additionally, a palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion has been developed for the synthesis of aminophthalazin-1(2H)-ones, offering a regioselective introduction of substituents .
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives has been studied using various spectroscopic techniques. For instance, NMR studies have been conducted to assign the 1H and 13C spectra of unsymmetrical heterocyclic diamines derived from the phthalazin-1(2H)-one scaffold . The crystal structure of 2-phenyl-4-hydroxyphthalazin-1-one, a related derivative, has been determined, revealing a lactim-lactam structure with hydrogen bonding playing a significant role in the molecular arrangement .
Chemical Reactions Analysis
Phthalazin-1(2H)-one derivatives can undergo various chemical reactions. Anodic ring-opening reactions of 4-phenyl-2H-phthalazin-1-one have been explored, leading to methoxylated and cyanated benzoate products . Additionally, the reactivity of these compounds allows for further functionalization, such as the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through a one-pot multicomponent reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups, fluorine atoms, or triazole rings can affect properties like solubility, melting point, and reactivity. For example, the introduction of a triazole ring and methoxy groups in the compound 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol has been shown to influence its crystal structure and stability .
科学的研究の応用
Spectroscopic and Structural Analysis
- The structural analysis of polymers derived from phthalazin-1(2H)-one compounds has been conducted using spectroscopic and magnetic resonance techniques. These analyses have been crucial in understanding the chemical structure and properties of these polymers (Paventi, Chan, & Hay, 1996).
Pharmacological Research
- Phthalazin-1(2H)-one derivatives have been studied for their potential as human A3 adenosine receptor antagonists. This research is significant in the development of new therapeutic agents (Poli et al., 2011).
- Studies have also been conducted on the synthesis of 4-aryl-substituted phthalazinones, which have shown inhibitory activity towards cAMP-specific phosphodiesterase (PDE4). This research is crucial for developing new drugs for various medical conditions (Van der Mey et al., 2001).
Chemical Synthesis and Reactions
- Research has been carried out on the one-pot synthesis of derivatives of phthalazin-1(2H)-one. These methods are important for efficient and scalable production of these compounds (Salehi et al., 2012).
- Studies on the synthesis and reactions of phthalazin-1(2H)-one derivatives, exploring their potential antimicrobial activity, have also been reported. This research contributes to the discovery of new antimicrobial agents (El-Hashash et al., 2012).
Material Science Applications
- The synthesis of phthalazin-1(2H)-one derivatives for polymerization and their use in developing poly(aryl ether nitrile)s has been explored. These materials have potential applications in various industrial sectors (Dong & Jian, 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
特性
IUPAC Name |
2-(4-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-12(7-9-13)17-15(18)14-5-3-2-4-11(14)10-16-17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGTVMRVGZTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)phthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)
![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)


![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)
